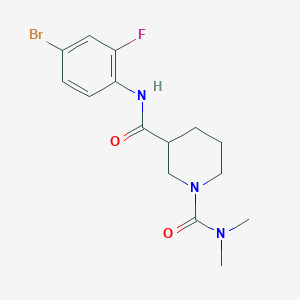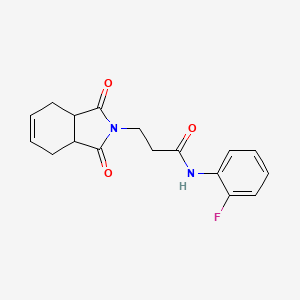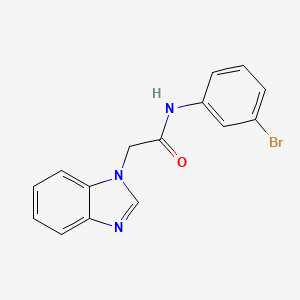
N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BFPMD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and enzymes. This compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. It has also been found to activate the transient receptor potential channels, which are involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of voltage-gated sodium channels, which can lead to the reduction of neuronal excitability. It has also been found to activate the transient receptor potential channels, which can lead to the perception of pain and temperature. This compound has been found to inhibit the activity of various enzymes, including proteases and kinases, which can lead to the modulation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has several advantages for use in lab experiments. It is a highly selective compound that can be used to study specific ion channels and enzymes. It has also been found to be stable and easy to handle, making it a convenient tool for researchers. However, this compound also has some limitations. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, its effects on different cell types and tissues may vary, making it important to carefully design experiments to ensure the validity of the results.
Orientations Futures
There are several future directions for research on N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of interest is the development of more selective analogs of this compound that can be used to study specific ion channels and enzymes. Another area of interest is the study of the pharmacological properties of this compound in vivo, which can provide valuable insights into its potential therapeutic applications. Additionally, the study of the effects of this compound on different cell types and tissues can help to elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 4-bromo-2-fluoroaniline with N,N-dimethyl-1,3-diaminopropane in the presence of triethylamine and acetic acid. The resulting product is then treated with succinic anhydride to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. This compound has been used to study the function of various ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. It has also been used to study the activity of various enzymes, such as proteases and kinases.
Propriétés
IUPAC Name |
3-N-(4-bromo-2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFN3O2/c1-19(2)15(22)20-7-3-4-10(9-20)14(21)18-13-6-5-11(16)8-12(13)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOLDPUTXCMYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5357731.png)
![3-[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5357737.png)
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5357756.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357757.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5357762.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B5357787.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)



![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)